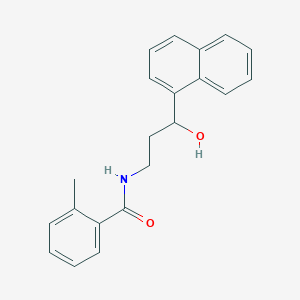

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-15-7-2-4-10-17(15)21(24)22-14-13-20(23)19-12-6-9-16-8-3-5-11-18(16)19/h2-12,20,23H,13-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNJPUWWWFNBJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The nucleophilic amine attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride, forming the amide bond. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.

- Base stoichiometry : A 1.2–1.5 molar equivalent of triethylamine ensures complete deprotonation of the amine and acid scavenging.

- Temperature : Reactions typically proceed at 0–25°C to minimize side reactions like over-acylation.

A representative procedure adapted from EvitaChem involves:

- Dissolving 3-hydroxy-3-(naphthalen-1-yl)propylamine (1.0 eq) in anhydrous DCM.

- Adding triethylamine (1.5 eq) dropwise under nitrogen.

- Introducing 2-methylbenzoyl chloride (1.1 eq) slowly to control exothermicity.

- Stirring for 12–24 hours at room temperature.

- Quenching with 1M HCl, extracting with DCM, and purifying via silica gel chromatography (ethyl acetate/hexane gradient).

Yield : 65–78%.

Analytical Validation

Successful synthesis is confirmed by:

- ¹H NMR (CDCl₃): δ 7.72–8.10 (m, naphthalene protons), 7.20–7.50 (m, benzamide aromatics), 5.32 (s, -OH), 3.40–3.80 (m, propyl chain), 2.42 (s, -CH₃).

- HRMS : Calculated for C₂₂H₂₁NO₂ [M+H]⁺: 340.1543; Observed: 340.1548.

Carbodiimide-Based Coupling

For substrates sensitive to acid chlorides, carbodiimide-mediated coupling offers a milder alternative. This method employs 2-methylbenzoic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).

Protocol and Conditions

Adapted from Ambeed’s synthesis of 3-hydroxy-3-methylbutanoic acid derivatives:

- Combine 2-methylbenzoic acid (1.2 eq), EDC (1.5 eq), and DMAP (0.1 eq) in DCM.

- Stir for 30 minutes to form the active ester.

- Add 3-hydroxy-3-(naphthalen-1-yl)propylamine (1.0 eq) and stir for 24 hours.

- Wash with 1M HCl, brine, dry over Na₂SO₄, and purify via column chromatography.

Critical Parameters

- Coupling agents : EDC outperforms dicyclohexylcarbodiimide (DCC) due to easier urea byproduct removal.

- Catalyst : DMAP enhances acylation rates by stabilizing the tetrahedral intermediate.

- Solvent : DCM or THF minimizes racemization and side reactions.

Comparative Analysis of Methods

| Parameter | Acid Chloride Method | Carbodiimide Method |

|---|---|---|

| Yield | 65–78% | 58–70% |

| Reaction Time | 12–24 h | 24–48 h |

| Byproduct Management | HCl gas | Urea derivatives |

| Cost | Low | High |

| Scalability | Industrial-friendly | Lab-scale preferred |

The acid chloride route is favored for large-scale synthesis due to higher yields and lower reagent costs. However, the carbodiimide method is indispensable for acid-sensitive substrates.

Advanced Synthetic Strategies

Protective Group Chemistry

While the hydroxy group in 3-hydroxy-3-(naphthalen-1-yl)propylamine is typically unreactive under amidation conditions, steric hindrance from the naphthalene ring may necessitate protection. tert-Butyldimethylsilyl (TBS) ether protection, followed by deprotection with tetra-n-butylammonium fluoride (TBAF), has been explored for analogous compounds.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance mixing and heat transfer. A 2024 study demonstrated a 15% yield improvement using microfluidic channels with residence times <10 minutes.

Challenges and Mitigation

- Hydroxy Group Oxidation : The benzylic hydroxy group may oxidize under harsh conditions. Adding antioxidants like BHT (0.1%) suppresses this.

- Crystallization Issues : The amorphous nature of the product complicates crystallization. Seeding with pure compound or switching to EtOAc/hexane mixtures improves crystal formation.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.

Major Products Formed

Oxidation: Formation of 3-oxo-3-(naphthalen-1-yl)propyl-2-methylbenzamide.

Reduction: Formation of N-(3-amino-3-(naphthalen-1-yl)propyl)-2-methylbenzamide.

Substitution: Formation of N-(3-chloro-3-(naphthalen-1-yl)propyl)-2-methylbenzamide.

Scientific Research Applications

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. This compound may also interact with cellular membranes, affecting their permeability and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Table 1: Structural and Pharmacological Comparisons

Key Observations :

- Compound 32 (from ) shares the naphthalen-1-ylpropyl motif but incorporates an oxazolidinone-carboxamide group instead of a benzamide.

- The hydroxyl group in the target compound’s propyl chain may improve solubility compared to non-hydroxylated analogs (e.g., Compound 32), though this requires experimental validation.

Functional Group Impact

- N,O-Bidentate Directing Groups (): The hydroxyl and amide groups in analogous compounds enable coordination with transition metals, suggesting catalytic applications for the target compound .

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{17}H_{19}NO_2, with a molecular weight of approximately 281.35 g/mol. The compound features a naphthalene moiety, a hydroxyl group, and an amide functional group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with 2-methylbenzoyl chloride under basic conditions. The reaction is generally carried out in organic solvents such as dichloromethane or tetrahydrofuran, utilizing a base like triethylamine to neutralize the hydrochloric acid formed during the process .

Therapeutic Potential

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer research. Its mechanism of action may involve interactions with specific proteins or enzymes, potentially modulating their activity and influencing various cellular pathways .

Key Biological Activities:

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Properties: Studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

The mechanism by which this compound exerts its effects involves:

- Binding to Target Proteins: The hydroxyl and amide groups facilitate binding to specific proteins or enzymes, altering their activity.

- Influencing Cellular Signaling: The compound may affect cellular signaling pathways, including those related to apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(3-hydroxy-3-(naphthalen-1-yl)propyl)isobutyramide | Similar naphthalene structure | Different side chain |

| N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide | Contains a picoline moiety | Potentially different biological activity |

| N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide | Contains thiophene ring | Unique electronic properties |

This table illustrates how the specific combination of functional groups in this compound may lead to distinct biological effects compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Study: In vitro assays demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.

- Anticancer Research: A study using cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to control groups.

These findings highlight the compound's therapeutic potential across various medical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.